amine hydrochloride CAS No. 1240590-70-8](/img/structure/B6344195.png)

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a derivative of chalcones . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties .

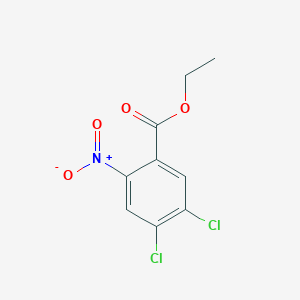

Synthesis Analysis

While specific synthesis methods for your compound were not found, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques .Molecular Structure Analysis

The molecular structure of the related compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .Aplicaciones Científicas De Investigación

Synthesis and Characterization

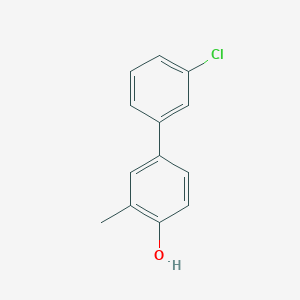

Synthetic approaches towards chalcone derivatives and related compounds have been extensively explored due to their diverse applications. For instance, the synthesis and characterization of various biphenyl-based compounds have been reported, where methods like FT-NMR, FT-IR, and elemental analysis were employed to elucidate their structures. Such compounds have shown potential in applications ranging from corrosion inhibition to the development of materials with specific electrochemical properties (Baskar et al., 2012).

Antioxidant and Biological Activities

The antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones were evaluated, revealing that certain derivatives exhibit significant free radical scavenging abilities. These findings underscore the potential of such compounds in developing antioxidant therapies (Sulpizio et al., 2016).

Antimicrobial and Chemotherapeutic Applications

Research into the antimicrobial and cytotoxic activities of chalcone derivatives has led to the identification of compounds with selective efficacy against certain cancer cell lines and microbial strains. For instance, novel flavonoids isolated from Mexican propolis showed preferential cytotoxic activity against PANC-1 human pancreatic cancer cells, highlighting their potential as chemotherapeutic agents (Li et al., 2011).

Structural Studies and Material Science

Crystallographic and spectroscopic analyses play a crucial role in understanding the structure-property relationships of chalcone derivatives. Such studies not only provide insights into the molecular geometry and electronic structure but also facilitate the design of materials with tailored properties. For example, the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors was explored, demonstrating the utility of chalcone derivatives in synthesizing heterocyclic compounds with potential applications in material science (Mahesha et al., 2021).

Propiedades

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h3-9,14H,1,10-11H2,2H3;1H/b8-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKKPPKMKUCLQS-WVLIHFOGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CCNCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/CNCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)

amine hydrochloride](/img/structure/B6344130.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

amine hydrochloride](/img/structure/B6344179.png)

amine hydrochloride](/img/structure/B6344183.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)